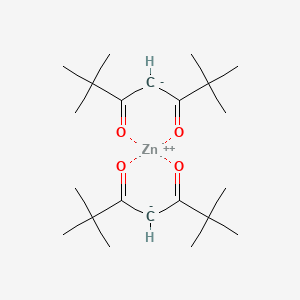![molecular formula C25H25NO B13141413 [(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol](/img/structure/B13141413.png)
[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The Pf group serves as a protecting group, preventing racemization in α-amino compounds during synthetic processes .
- Its enantiospecific synthesis involves maintaining the desired chirality throughout the reactions.
[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol: is a chiral compound with a cyclopentyl ring and a phenylfluorenyl (Pf) group attached to an amino functionality.
Preparation Methods
Synthetic Routes: The synthesis of this compound typically involves multi-step processes.
Reaction Conditions: Specific reaction conditions vary based on the synthetic route chosen.
Industrial Production: While not widely used industrially, research on its applications continues.
Chemical Reactions Analysis
Reactions: It can undergo various reactions, including
Common Reagents and Conditions: These depend on the specific reaction steps.
Major Products: The major product is the Pf-protected cyclopentyl amino alcohol.
Scientific Research Applications
Chemistry: Used as a building block in asymmetric synthesis due to its enantiospecific properties.
Biology: Investigated for potential bioactivity.
Medicine: Research explores its role in drug development.
Industry: Limited industrial applications, but its unique structure inspires further studies.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- It may interact with molecular targets or pathways related to its biological or pharmacological effects.
Comparison with Similar Compounds
Similar Compounds: Other Pf-protected amino acid derivatives.
Uniqueness: The Pf group’s ability to prevent racemization sets it apart.
Properties
Molecular Formula |
C25H25NO |
|---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
[(1R,3S)-3-[(9-phenylfluoren-9-yl)amino]cyclopentyl]methanol |
InChI |
InChI=1S/C25H25NO/c27-17-18-14-15-20(16-18)26-25(19-8-2-1-3-9-19)23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,18,20,26-27H,14-17H2/t18-,20+/m1/s1 |
InChI Key |
YXKZKWNTULXGLO-QUCCMNQESA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1CO)NC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Canonical SMILES |
C1CC(CC1CO)NC2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


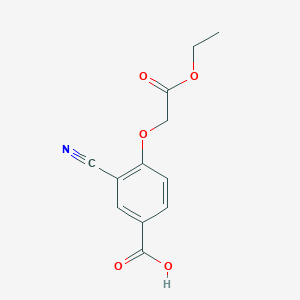
![(2-Chloro-[3,3'-bipyridin]-4-yl)methanol](/img/structure/B13141339.png)
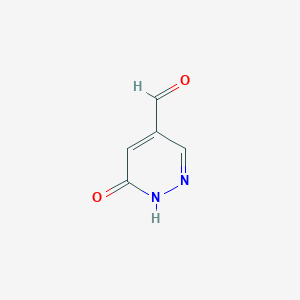
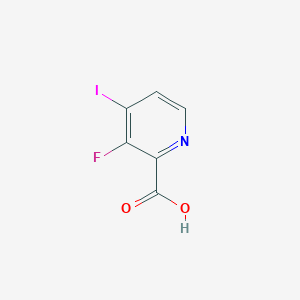
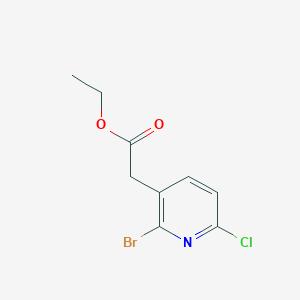
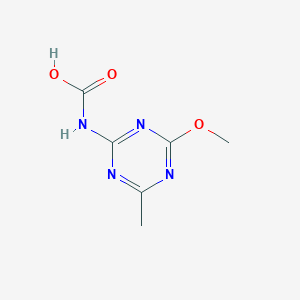
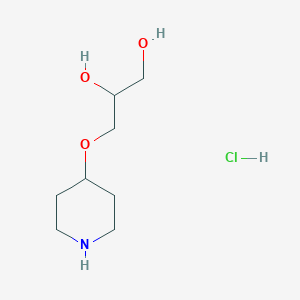
![7-[(2-Methylphenyl)methyl]-11-(2-phenylethyl)-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13141366.png)
![6-Chloro-[3,4'-bipyridine]-4-carbaldehyde](/img/structure/B13141370.png)
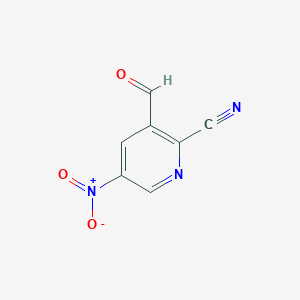
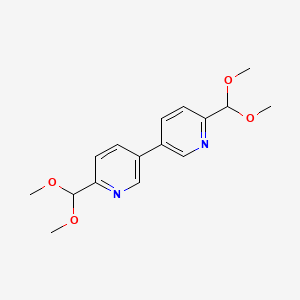
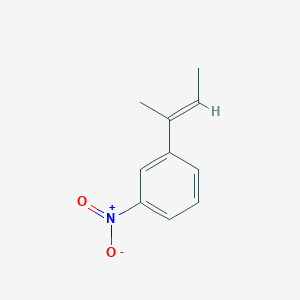
![1-Hydroxy-4-[(2-hydroxyethyl)amino]anthraquinone](/img/structure/B13141414.png)
